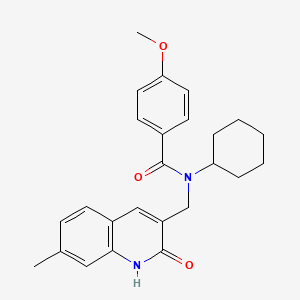
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as CM-675, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of the immune response. Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), while increasing the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory conditions. Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases. However, one of the limitations of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide. One area of focus is the development of more effective formulations of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide and to identify potential targets for therapeutic intervention. Finally, clinical trials are needed to determine the safety and efficacy of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide in humans.
Méthodes De Synthèse
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multistep process that involves the reaction of 4-methoxybenzoyl chloride with N-cyclohexyl-N-methylamine to form N-cyclohexyl-N-methyl-4-methoxybenzamide. The resulting compound is then reacted with 2-hydroxy-7-methylquinoline-3-carbaldehyde in the presence of a catalyst to yield N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, multiple sclerosis, and neuropathic pain. Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-cyclohexyl-4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-8-9-19-15-20(24(28)26-23(19)14-17)16-27(21-6-4-3-5-7-21)25(29)18-10-12-22(30-2)13-11-18/h8-15,21H,3-7,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQASWTQVQXPLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

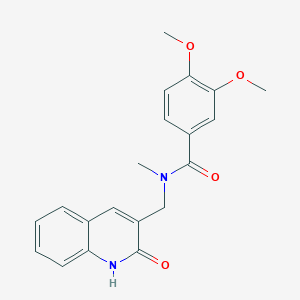

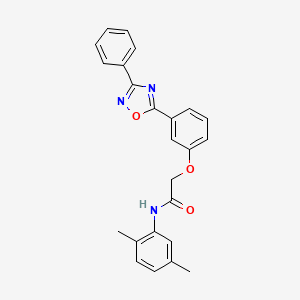

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide](/img/structure/B7695407.png)


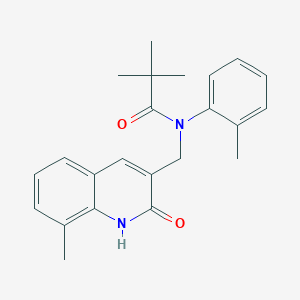

![N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)

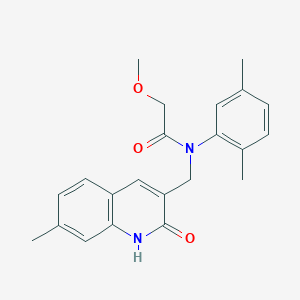
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)
